2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide
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Overview
Description
2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is a chemical compound with the molecular formula C10H14N2O3 It is characterized by the presence of a methoxy group attached to both the acetamide and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide typically involves the reaction of 6-methoxypyridin-3-ylmethylamine with methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.
Reduction: The acetamide group is reduced to an amine.
Substitution: Methoxy groups are replaced with halogens or other functional groups.
Scientific Research Applications
2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and acetamide groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Similar in structure but contains a boronic acid group instead of an acetamide group.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Contains a pyrrole group instead of a methoxy group.
Uniqueness
2-Methoxy-N-((6-methoxypyridin-3-yl)methyl)acetamide is unique due to the presence of both methoxy and acetamide groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-methoxy-N-[(6-methoxypyridin-3-yl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O3/c1-14-7-9(13)11-5-8-3-4-10(15-2)12-6-8/h3-4,6H,5,7H2,1-2H3,(H,11,13) |
InChI Key |
HGBWBOVHYULTBK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCC1=CN=C(C=C1)OC |
Origin of Product |
United States |
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